molecular formula C21H20BrN3O B11140466 2-(6-bromo-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide

2-(6-bromo-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide

Cat. No.: B11140466
M. Wt: 410.3 g/mol
InChI Key: VRGJZIKSIZULLN-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide is a synthetic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, undergoes bromination to introduce a bromine atom at the 6-position. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.

    Acylation: The brominated indole is then acylated with an acyl chloride or anhydride to form the corresponding acetamide derivative.

    Coupling Reaction: The final step involves coupling the acetamide derivative with 1-(1H-indol-3-yl)propan-2-amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

2-(6-bromo-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Indol-3-yl)acetonitrile: Another indole derivative with similar structural features.

    2-(1H-Indol-3-yl)ethanol: Known for its biological activity and used in various research applications.

    2-(5-bromo-1H-indol-1-yl)propanoic acid: Shares the brominated indole core structure.

Uniqueness

2-(6-bromo-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide is unique due to its specific substitution pattern and the presence of both brominated and non-brominated indole moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H20BrN3O

Molecular Weight

410.3 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide

InChI

InChI=1S/C21H20BrN3O/c1-14(10-16-12-23-19-5-3-2-4-18(16)19)24-21(26)13-25-9-8-15-6-7-17(22)11-20(15)25/h2-9,11-12,14,23H,10,13H2,1H3,(H,24,26)

InChI Key

VRGJZIKSIZULLN-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)NC(=O)CN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

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